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Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybutyrophenone

Cat. No.: B1582980 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-4'-
hydroxybutyrophenone, a butyrophenone derivative of interest to researchers in drug

discovery and organic synthesis. This document is intended for scientists and professionals

who require a detailed understanding of the structural characterization of this compound using

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Introduction
4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2) belongs to the butyrophenone class of

compounds, which are characterized by a phenyl ring attached to a carbonyl group, which is in

turn connected to a four-carbon chain.[1][2][3] The presence of a hydroxyl group on the phenyl

ring and a chlorine atom on the terminal carbon of the butyryl chain introduces specific

functionalities that are crucial for its chemical reactivity and potential biological activity.

Accurate structural elucidation is paramount for its application in medicinal chemistry and

materials science. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and

MS data to provide a complete structural profile.

Molecular Structure and Key Features
The structural formula of 4-Chloro-4'-hydroxybutyrophenone is C₁₀H₁₁ClO₂.[1][2][4][5]

Understanding its structure is key to interpreting its spectral data. The molecule consists of a 4-

hydroxyphenyl group, a carbonyl group, and a 4-chlorobutyl chain.
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Figure 1: 2D structure of 4-Chloro-4'-hydroxybutyrophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-Chloro-4'-hydroxybutyrophenone, both ¹H and ¹³C NMR provide

critical information for structural confirmation. The data presented here is based on analysis

from spectral databases, with DMSO-d6 as the solvent.[5]

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chloro-4'-hydroxybutyrophenone is expected to show distinct

signals for the aromatic protons, the methylene protons of the butyl chain, and the hydroxyl

proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.3 Singlet 1H Ar-OH

~7.8 Doublet 2H Ar-H (ortho to C=O)

~6.9 Doublet 2H Ar-H (meta to C=O)

~3.7 Triplet 2H -CH₂-Cl

~3.1 Triplet 2H -C(=O)-CH₂-

~2.1 Quintet 2H -CH₂-CH₂-CH₂-

Interpretation:

Aromatic Region: The para-substituted hydroxyphenyl group gives rise to a characteristic

AA'BB' system, which often appears as two doublets. The protons ortho to the electron-

withdrawing carbonyl group are deshielded and appear at a lower field (~7.8 ppm) compared

to the protons meta to the carbonyl group (~6.9 ppm).
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Aliphatic Region: The three methylene groups of the chlorobutyl chain will appear as distinct

signals. The methylene group attached to the chlorine atom (-CH₂-Cl) is expected to be the

most downfield (~3.7 ppm) due to the electronegativity of chlorine. The methylene group

adjacent to the carbonyl group (-C(=O)-CH₂-) will also be deshielded (~3.1 ppm). The central

methylene group will appear as a quintet around 2.1 ppm, being split by the two adjacent

methylene groups.

Hydroxyl Proton: The phenolic hydroxyl proton is typically a broad singlet and its chemical

shift can vary depending on concentration and temperature. In DMSO-d6, it is expected to

appear at a lower field (~10.3 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C

NMR spectrum for 4-Chloro-4'-hydroxybutyrophenone has been recorded on a Bruker AM-

270 instrument using DMSO-d6 as the solvent.[5]

Table 2: Experimental ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm) Assignment

~198.0 C=O

~162.0 C-OH

~131.0 Ar-CH (ortho to C=O)

~128.0 Ar-C (ipso to C=O)

~115.0 Ar-CH (meta to C=O)

~44.5 -CH₂-Cl

~34.0 -C(=O)-CH₂-

~27.0 -CH₂-CH₂-CH₂-

Interpretation:
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Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing at a very low field

(~198.0 ppm).

Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is significantly

deshielded and appears around 162.0 ppm. The other aromatic carbons appear in the range

of 115-131 ppm.

Aliphatic Carbons: The chemical shifts of the aliphatic carbons are consistent with their

chemical environment. The carbon attached to the chlorine atom is the most downfield of the

aliphatic carbons (~44.5 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Chloro-4'-hydroxybutyrophenone is expected to show characteristic

absorption bands for the O-H, C=O, C-O, and C-Cl bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group

3400-3200 Broad, Strong O-H stretch (phenolic)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

~1670 Strong C=O stretch (aryl ketone)

1600, 1580, 1500 Medium-Weak Aromatic C=C stretch

~1250 Strong C-O stretch (phenol)

~750 Strong C-Cl stretch

Interpretation:

A broad and strong absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the

phenolic hydroxyl group.
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The strong absorption around 1670 cm⁻¹ is characteristic of the carbonyl group of an aryl

ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a

simple aliphatic ketone.

The presence of both aromatic and aliphatic C-H stretches will be observed.

A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the phenol.

The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around

750 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. For 4-Chloro-4'-hydroxybutyrophenone
(Molecular Weight: 198.65 g/mol ), the mass spectrum will show the molecular ion peak and

several characteristic fragment ions.[4][5]

The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-

third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

[C₁₀H₁₁ClO₂]⁺˙
m/z = 198/200

[C₈H₇O₂]⁺
m/z = 135- C₂H₃Cl

[C₄H₈Cl]⁺
m/z = 91/93

α-cleavage

[C₇H₅O]⁺
m/z = 105

- CH₂O [C₆H₅O]⁺
m/z = 93

- CO

Click to download full resolution via product page

Figure 2: Proposed mass fragmentation pathway.

Interpretation of Fragmentation:

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 198, with a

corresponding M+2 peak at m/z 200.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1582980?utm_src=pdf-body
https://sielc.com/4-chloro-4-hydroxybutyrophenone
https://spectrabase.com/spectrum/3ADDLH1HOg0
https://www.benchchem.com/product/b1582980?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


α-Cleavage: Cleavage of the bond between the carbonyl group and the butyl chain is a

common fragmentation pathway for ketones. This would result in the formation of the 4-

hydroxybenzoyl cation at m/z 121 and a chlorobutyl radical.

McLafferty Rearrangement: Butyrophenones are known to undergo McLafferty

rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed

by cleavage of the α-β carbon-carbon bond. This would lead to the formation of a neutral

chloropropene molecule and a radical cation at m/z 136.

Other Fragments: Loss of the chlorobutyl chain would lead to the 4-hydroxyphenylacylium

ion at m/z 121. Subsequent loss of CO would give the hydroxyphenyl cation at m/z 93.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds

like 4-Chloro-4'-hydroxybutyrophenone.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of

deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrument: A 300-500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-pulse ¹H spectrum.

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

¹³C NMR Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1582980?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, several hundred to thousands of

scans, relaxation delay of 2-5 seconds.

Process the data similarly to the ¹H spectrum.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal.

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., dichloromethane or methanol).

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the

components of the sample.

MS Detection:
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As the compound elutes from the GC column, it enters the mass spectrometer.

Electron ionization (EI) at 70 eV is a common method for fragmentation.

The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass

spectrum.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

structural characterization of 4-Chloro-4'-hydroxybutyrophenone. The data presented in this

guide, including chemical shifts, coupling patterns, vibrational frequencies, and fragmentation

patterns, are consistent with the proposed structure. This information is invaluable for

researchers working with this compound, ensuring its identity and purity in synthetic and

analytical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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